molecular formula C12H11N5 B11883911 2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 862848-47-3

2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11883911
CAS No.: 862848-47-3
M. Wt: 225.25 g/mol
InChI Key: VNPCSZJVKNFJEB-UHFFFAOYSA-N
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Description

2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the condensation of 5-aminopyrazole derivatives with benzyl halides under basic conditions, followed by cyclization with formamide or its derivatives . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications .

Scientific Research Applications

2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Acts as an inhibitor of CDKs, making it a potential candidate for cancer treatment.

    Medicine: Investigated for its anti-cancer properties, particularly in inhibiting the proliferation of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves the inhibition of CDKs. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins, which are necessary for their activation .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its benzyl substitution, which enhances its binding affinity to CDKs and improves its pharmacokinetic properties. This makes it a more potent inhibitor compared to its analogs .

Properties

CAS No.

862848-47-3

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

2-benzylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H11N5/c13-11-10-7-17(16-12(10)15-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15,16)

InChI Key

VNPCSZJVKNFJEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NC=NC3=N2)N

Origin of Product

United States

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